molecular formula C8H11F2N3 B13315392 1-[(3,3-Difluorocyclobutyl)methyl]-1H-pyrazol-3-amine

1-[(3,3-Difluorocyclobutyl)methyl]-1H-pyrazol-3-amine

Cat. No.: B13315392
M. Wt: 187.19 g/mol
InChI Key: YFCOGPOTGCMCBS-UHFFFAOYSA-N
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Description

1-[(3,3-Difluorocyclobutyl)methyl]-1H-pyrazol-3-amine is a chemical compound with the molecular formula C8H11F2N3 It is characterized by the presence of a difluorocyclobutyl group attached to a pyrazol-3-amine moiety

Preparation Methods

The synthesis of 1-[(3,3-Difluorocyclobutyl)methyl]-1H-pyrazol-3-amine typically involves the following steps:

    Formation of the Difluorocyclobutyl Intermediate: The difluorocyclobutyl group can be synthesized through a series of reactions starting from commercially available precursors. This often involves halogenation and cyclization reactions.

    Attachment to Pyrazol-3-amine: The difluorocyclobutyl intermediate is then reacted with pyrazol-3-amine under specific conditions to form the final compound. This step may involve the use of coupling reagents and catalysts to facilitate the reaction.

Chemical Reactions Analysis

1-[(3,3-Difluorocyclobutyl)methyl]-1H-pyrazol-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide. This reaction typically leads to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions where functional groups on the pyrazole ring or the difluorocyclobutyl group are replaced with other groups. Common reagents for these reactions include halogens and nucleophiles.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

    Biology: Researchers are exploring its potential as a bioactive molecule. It may have applications in the development of new pharmaceuticals or as a tool for studying biological processes.

    Medicine: The compound’s potential medicinal properties are being investigated, including its ability to interact with specific biological targets.

    Industry: It may find applications in the development of new materials or as a component in chemical processes.

Mechanism of Action

The mechanism of action of 1-[(3,3-Difluorocyclobutyl)methyl]-1H-pyrazol-3-amine is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through binding interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects. The exact pathways and targets involved are subjects of ongoing research.

Comparison with Similar Compounds

1-[(3,3-Difluorocyclobutyl)methyl]-1H-pyrazol-3-amine can be compared with other similar compounds, such as:

    1-[(3,3-Difluorocyclobutyl)methyl]-1H-pyrazol-4-amine: This compound has a similar structure but with a different substitution pattern on the pyrazole ring.

    (3,3-Difluorocyclobutyl)-N-methylmethanamine hydrochloride: This compound features a difluorocyclobutyl group attached to a different amine moiety.

The uniqueness of this compound lies in its specific structural arrangement, which may confer distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C8H11F2N3

Molecular Weight

187.19 g/mol

IUPAC Name

1-[(3,3-difluorocyclobutyl)methyl]pyrazol-3-amine

InChI

InChI=1S/C8H11F2N3/c9-8(10)3-6(4-8)5-13-2-1-7(11)12-13/h1-2,6H,3-5H2,(H2,11,12)

InChI Key

YFCOGPOTGCMCBS-UHFFFAOYSA-N

Canonical SMILES

C1C(CC1(F)F)CN2C=CC(=N2)N

Origin of Product

United States

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